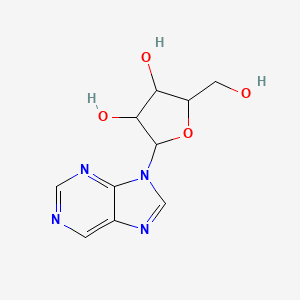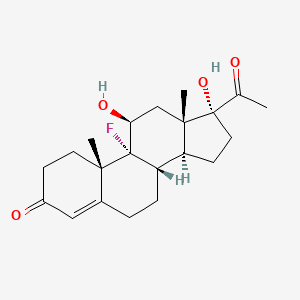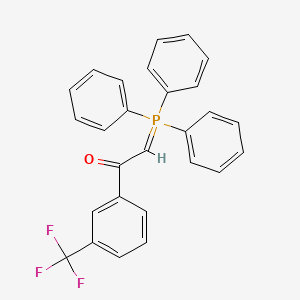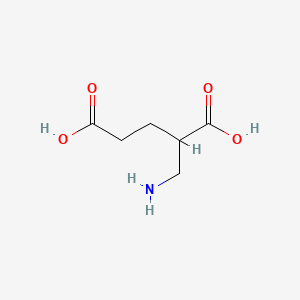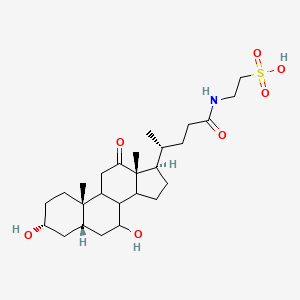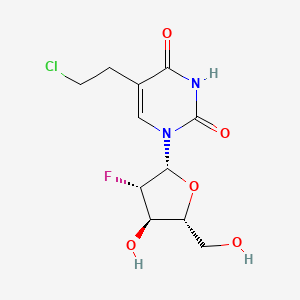
Cefau
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is a synthetic nucleoside analogue that has garnered attention due to its potential antiviral and anticancer properties. This compound is structurally related to uracil, a naturally occurring pyrimidine nucleobase, and incorporates both a chloroethyl group and a fluoroarabinofuranosyl moiety, which contribute to its unique chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where a suitable uracil derivative is reacted with 2-chloroethyl fluoride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil moiety, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the chloroethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alkoxides. Reaction conditions typically involve the use of aprotic solvents and bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the uracil moiety.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation can lead to the formation of uracil derivatives with higher oxidation states.
Hydrolysis Products: Hydrolysis typically results in the formation of uracil and 2-chloroethanol.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex nucleoside analogues.
Biology: The compound is used in studies involving DNA and RNA synthesis, as it can be incorporated into nucleic acids.
Medicine: It has shown promise as an antiviral agent, particularly against herpes simplex virus, and as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: The compound’s unique properties make it useful in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil involves its incorporation into DNA or RNA, where it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis disrupts viral replication and can induce apoptosis in cancer cells. The compound is preferentially phosphorylated by viral thymidine kinase, leading to selective inhibition of viral DNA polymerase.
Comparación Con Compuestos Similares
Similar Compounds
5-(2-Chloroethyl)-2’-deoxyuridine: Another nucleoside analogue with similar antiviral properties.
5-Fluorouracil: A widely used anticancer agent that also targets nucleic acid synthesis.
Cytarabine: A nucleoside analogue used in the treatment of certain cancers, particularly leukemia.
Uniqueness
5-(2-Chloroethyl)-2’-fluoroarabinofuranosyluracil is unique due to the presence of both a chloroethyl group and a fluoroarabinofuranosyl moiety, which confer distinct chemical and biological properties. Its selective phosphorylation by viral enzymes and incorporation into nucleic acids make it a potent antiviral and anticancer agent with a specific mechanism of action.
Propiedades
Número CAS |
90301-73-8 |
|---|---|
Fórmula molecular |
C11H14ClFN2O5 |
Peso molecular |
308.69 g/mol |
Nombre IUPAC |
5-(2-chloroethyl)-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14ClFN2O5/c12-2-1-5-3-15(11(19)14-9(5)18)10-7(13)8(17)6(4-16)20-10/h3,6-8,10,16-17H,1-2,4H2,(H,14,18,19)/t6-,7+,8-,10-/m1/s1 |
Clave InChI |
ABXZJZASTZBCFC-IBCQBUCCSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)CCCl |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CCCl |
Key on ui other cas no. |
90301-73-8 |
Sinónimos |
5-(2-chloroethyl)-2'-fluoroarabinofuranosyluracil CEFAU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


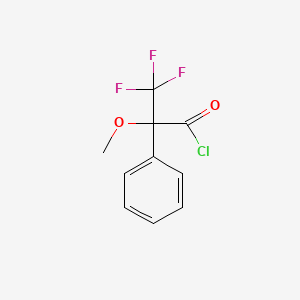
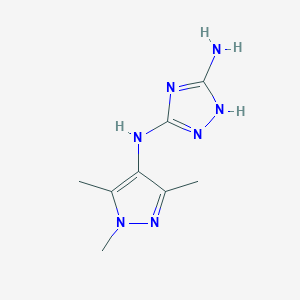
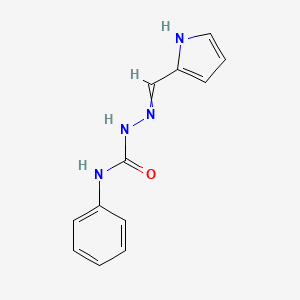
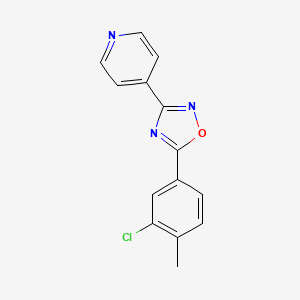
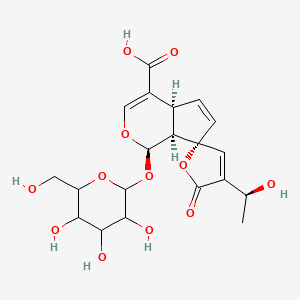

![3-(2-Benzo[cd]indolylamino)benzoic acid](/img/structure/B1219731.png)
